molecular formula C18H15ClN6O B284433 N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

货号 B284433
分子量: 366.8 g/mol
InChI 键: POKVSMZJNKHUNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as triazolopyrimidines, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antibacterial properties. In

作用机制

The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit the activity of several tyrosine kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have several other biochemical and physiological effects. For example, N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

实验室实验的优点和局限性

One of the advantages of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have a relatively low toxicity profile, which is important for the development of safe and effective cancer therapies. However, one of the limitations of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is its relatively complex synthesis method, which may limit its widespread use in the laboratory.

未来方向

There are several future directions for the study of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One area of research is the development of new N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide analogs with improved antitumor activity and reduced toxicity. Another area of research is the study of the mechanism of action of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, which may lead to the development of new cancer therapies that target key signaling pathways involved in cancer cell growth and survival. Finally, the study of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide's antiviral and antibacterial properties may lead to the development of new therapies for infectious diseases.

合成方法

The synthesis of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde to form 4-chloro-N-(pyridin-2-yl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-chloro-N-(pyridin-2-yl)-5-methyl-1,2,4-triazole-3-carboxamide. The final step involves the reaction of this intermediate with 2-cyanopyridine to form N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.

科学研究应用

N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

属性

分子式

C18H15ClN6O

分子量

366.8 g/mol

IUPAC 名称

N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-4-2-13(19)3-5-14)16(12-6-8-20-9-7-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23)

InChI 键

POKVSMZJNKHUNF-UHFFFAOYSA-N

手性 SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl

SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl

规范 SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。